REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[CH2:3][CH2:4][NH:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([N:12]([CH3:14])[CH3:13])=[O:11])=[CH:8][C:7]=1[N+:17]([O-])=O>C(O)C.[C].[Pd]>[NH2:17][C:7]1[CH:8]=[C:9]([CH:15]=[CH:16][C:6]=1[NH:5][CH2:4][CH2:3][N:2]([CH3:20])[CH3:1])[C:10]([N:12]([CH3:14])[CH3:13])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
2.672 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC1=C(C=C(C(=O)N(C)C)C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
0.535 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5.5 hours under a hydrogen gas atmosphere at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed out by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)N(C)C)C=CC1NCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.464 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |